Elimination of the C-4 Hydrogen-Bond Donor Relative to the 4-Hydroxy Analog
Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate possesses zero hydrogen-bond donors (HBD = 0), in contrast to its direct 4-hydroxy analog (CAS 338751-70-5) which has one HBD (HBD = 1) [1][2]. This structural feature is known to enhance passive membrane permeability, as each HBD can reduce permeability by approximately 0.5–1.0 log units in parallel artificial membrane permeability assays [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 338751-70-5): 1 HBD |
| Quantified Difference | Reduction of 1 HBD (elimination of phenolic -OH) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1][2] |
Why This Matters
Reducing HBD count is a standard medicinal chemistry strategy to improve oral bioavailability and cell permeability, making the methoxy compound a preferred starting point for lead optimization programs targeting intracellular proteins.
- [1] PubChem CID 75527682. Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Hydrogen Bond Donor Count = 0. View Source
- [2] PubChem CID 54678798. Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate. Hydrogen Bond Donor Count = 1. View Source
- [3] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Establishes inverse relationship between HBD count and permeability). View Source
